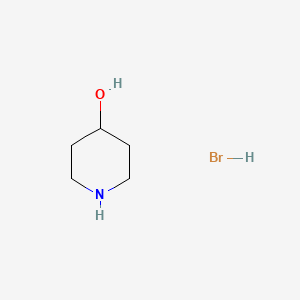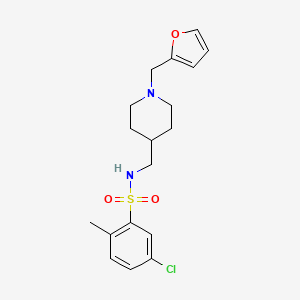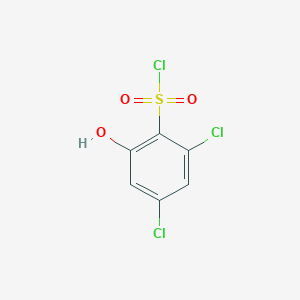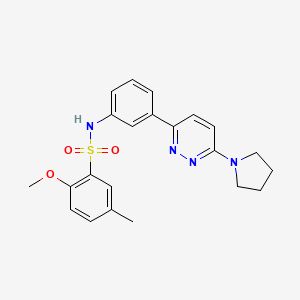
Piperidin-4-ol hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidin-4-ol hydrobromide is a chemical compound that belongs to the piperidine family Piperidine is a six-membered heterocyclic compound containing one nitrogen atom this compound is a derivative of piperidine, where a hydroxyl group is attached to the fourth carbon atom, and it is combined with hydrobromic acid to form the hydrobromide salt
作用機序
Target of Action
Piperidin-4-ol hydrobromide primarily targets the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the structure of the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the process of HIV-1 entry into cells . In the absence of CCR5 expression, cells cannot become infected with macrophagetropic (R5) HIV-1 strains . Therefore, the antagonistic activity of the compound against the CCR5 receptor can potentially inhibit HIV-1 entry and infection .
Pharmacokinetics
The compound’s interaction with the ccr5 receptor suggests that it may have suitable adme (absorption, distribution, metabolism, and excretion) properties for potential therapeutic use .
Result of Action
The result of this compound’s action is the potential inhibition of HIV-1 entry and infection . By antagonizing the CCR5 receptor, the compound can prevent the entry of HIV-1 into cells, thereby potentially treating HIV-1 infections .
生化学分析
Biochemical Properties
Piperidin-4-ol hydrobromide has been found to interact with the chemokine receptor CCR5, a member of the seven transmembrane G-protein coupled receptor family . This receptor is essential for HIV-1 entry into cells . This compound, like other CCR5 antagonists, contains a basic nitrogen atom that is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Cellular Effects
This compound has been evaluated for potential treatment of HIV . It has been found to have antagonistic activities against the CCR5 receptor . This blockade of the CCR5 receptor not only treats HIV-1 infections but also importantly, is not associated with any mechanism-related side effects .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the CCR5 receptor. The basic nitrogen atom in this compound anchors the ligand to the CCR5 receptor via a strong salt-bridge interaction . This interaction inhibits the receptor, preventing HIV-1 entry into cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of piperidin-4-ol hydrobromide typically involves the reduction of 4-piperidone. One common method includes the use of sodium borohydride as a reducing agent in methanol. The reaction is carried out under reflux conditions, followed by acidification with dilute hydrochloric acid to obtain the hydrobromide salt .
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The final product is often purified through crystallization and recrystallization techniques to ensure high purity.
化学反応の分析
Types of Reactions: Piperidin-4-ol hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of piperidine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: 4-piperidone or 4-piperidinecarboxaldehyde.
Reduction: Piperidine.
Substitution: Various substituted piperidines depending on the reagent used.
科学的研究の応用
Piperidin-4-ol hydrobromide has a wide range of applications in scientific research:
類似化合物との比較
Piperidine: The parent compound, lacking the hydroxyl group.
4-Piperidone: The oxidized form of piperidin-4-ol.
Piperidin-4-one: Another derivative with a ketone group at the fourth position.
Uniqueness: Piperidin-4-ol hydrobromide is unique due to the presence of both a hydroxyl group and a hydrobromide salt, which can influence its solubility, reactivity, and biological activity. This makes it a versatile compound in both synthetic and medicinal chemistry.
特性
IUPAC Name |
piperidin-4-ol;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.BrH/c7-5-1-3-6-4-2-5;/h5-7H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHPYTHRWLLFBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1O.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2359609.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2359611.png)
![6-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2359613.png)

![(3Z)-1-(3-fluorobenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2359617.png)
![7-(3-chloro-2-methylphenyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2359618.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide](/img/structure/B2359619.png)
![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid](/img/structure/B2359620.png)
![3-fluoro-5-methyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2359623.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2359626.png)


![3-(3-chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359629.png)
